molecular formula C9H9ClO B1362065 2-Phenylpropanoyl chloride CAS No. 22414-26-2

2-Phenylpropanoyl chloride

Cat. No. B1362065
CAS RN: 22414-26-2
M. Wt: 168.62 g/mol
InChI Key: FOTITZRWZUAVPH-UHFFFAOYSA-N
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Description

2-Phenylpropanoyl chloride, also known as hydratropoyl chloride, is a chemical compound with the molecular formula C9H9ClO . It has a molecular weight of 168.62 .


Synthesis Analysis

The synthesis of 2-Phenylpropanoyl chloride can be achieved by treating phenylpropanoids with thionyl chloride (SOCl2) . In another method, the reaction of an aromatic substrate with an acid chloride in the presence of an aluminum chloride catalyst can introduce an acyl group into the aromatic ring .


Molecular Structure Analysis

The molecular structure of 2-Phenylpropanoyl chloride consists of a phenyl group (C6H5-) attached to a propanoyl chloride group (-CH2-COCl) . The exact mass of the molecule is 168.03400 .


Chemical Reactions Analysis

2-Phenylpropanoyl chloride can participate in various chemical reactions. For instance, it can be used in the synthesis of novel phenylpropanoid derivatives . It can also undergo Friedel-Crafts acylation reactions, where an acyl group is introduced into an aromatic ring .

Scientific Research Applications

Synthesis of Bio-based Polymers

2-Phenylpropanoyl chloride is utilized in the synthesis of bio-based polymers, contributing to the development of renewable materials. This application is significant in the shift towards sustainable and eco-friendly materials. The controlled/living polymerization of naturally occurring or derived renewable monomers, such as phenylpropanoids, involves 2-Phenylpropanoyl chloride. These advancements enable the efficient production of well-defined bio-based polymers with high performance (Satoh, 2015).

Development of Therapeutic Agents

The compound is a key component in the synthesis of caffeic acid derivatives. Caffeic acid (CA) and its derivatives exhibit a broad spectrum of biological activities, holding potential for various therapeutic applications. The phenylpropanoid framework of 2-Phenylpropanoyl chloride serves as a valuable structure in drug discovery programs, especially in diseases associated with oxidative stress. Its utility extends to the cosmetic industry due to its stabilizing properties (Silva, Oliveira, & Borges, 2014).

Enhancement of PVC Plasticizers

2-Phenylpropanoyl chloride plays a role in the enhancement and development of novel bio-based plasticizers for polyvinyl chloride (PVC). The increasing hygienic requirements and the negative impact of conventional petroleum-based plasticizers on human health and the environment have led to a focus on bio-based alternatives. The diverse structures derived from biomass renewable resources, including 2-Phenylpropanoyl chloride, offer a platform for designing novel plasticizers. These advancements are crucial in replacing traditional phthalate plasticizers and moving towards more sustainable and health-friendly PVC products (Zhang et al., 2021).

Biomedical Applications

2-Phenylpropanoyl chloride is involved in the development of phosphorus-containing organic materials for the biomedical field. Its properties such as biocompatibility, hemocompatibility, and resistance to protein adsorption make it suitable for various applications, including dentistry, regenerative medicine, and drug delivery. The compound's involvement in the synthesis of phosphorylcholine-containing (co)polymers highlights its importance in creating innovative materials for the biomedical sector (Monge, Canniccioni, Graillot, & Robin, 2011).

Safety And Hazards

2-Phenylpropanoyl chloride is classified as a skin corrosive (Category 1B) according to Regulation (EC) No 1272/2008 [EU-GHS/CLP]. It causes severe skin burns and eye damage . Protective measures such as wearing gloves, protective clothing, and eye protection are recommended when handling this compound .

properties

IUPAC Name

2-phenylpropanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c1-7(9(10)11)8-5-3-2-4-6-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOTITZRWZUAVPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375141
Record name 2-phenylpropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylpropanoyl chloride

CAS RN

22414-26-2
Record name 2-phenylpropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydratropoyl chloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

(±)-2-Phenylpropionic acid in the amount of 7.50 g (50 mmol) and 7.14 g (60 mmol) of thionyl chloride were heated for 1 hour under reflux in carbon tetrachloride. The solvent and unaltered thionyl chloride were evaporated under reduced pressure to give (±)-2-phenylpropionic acid chloride as a pale yellow oil. To the oil were added 30 ml of benzene, 7.30 g (52.5 mmol) of p-nitrophenol and 4.75 g (60.0 mmol) of pyridine were added, and the mixture was stirred at room temperature for 2 hours. The reaction mixture was diluted with 10 ml of aqueous 10% hydrochloric acid, extracted with ethyl acetate, followed by solvent evaporation from the organic layer, to obtain 13.9 g of a pale yellow solid. Recrystallization of the solid from ethanol gave 10.4 g (38.4 mmol, yield 77%) of (±)-p-nitrophenyl 2-phenylpropionate as colorless crystals.
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7.14 g
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Synthesis routes and methods II

Procedure details

To a stirred solution of 2-phenylpropionic acid (0.36 mL; 2.6 mmol) and a catalytic amount of dry dimethylformamide (ca. 10 μL) in 3.0 mL of dry methylene chloride under nitrogen at room temperature was added oxalyl chloride (0.34 mL; 3.9 mmol) dropwise. After 30 minutes, the mixture was concentrated in vacuo and used immediately for Step 2.
Quantity
0.36 mL
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10 μL
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0.34 mL
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3 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 2-Phenylpropanoyl chloride in stereochemical analysis?

A1: 2-Phenylpropanoyl chloride, often derived from Mosher's acid, serves as a crucial chiral derivatizing agent (CDA) in stereochemical analysis. [, ] This means it reacts with chiral molecules to form diastereomers, which, unlike enantiomers, can be readily distinguished by techniques like NMR spectroscopy. This property is particularly useful for determining the absolute configuration of chiral alcohols and amines. []

Q2: How does the structure of 2-Phenylpropanoyl chloride contribute to its effectiveness as a CDA?

A2: The presence of the chiral center at the 2-position of 2-Phenylpropanoyl chloride is crucial for its ability to form diastereomeric derivatives. [, ] Researchers have explored using quasi-enantiomeric Evans’ oxazolidinones to resolve racemic mixtures of 2-Phenylpropanoyl chloride. [, ] This process aims to efficiently separate the enantiomers, allowing for the preparation of enantiopure CDAs for accurate determination of absolute configuration in target molecules.

Q3: Can you provide an example of how 2-Phenylpropanoyl chloride has been used to determine absolute configuration in a research setting?

A3: In a study focusing on a pyrrolopiperidine derivative, researchers utilized (R)-(-)-Mosher acid chloride, derived from (R)-2-Phenylpropanoyl chloride, to react with a synthesized enantiopure octahydro-3H-pyrrolo[3,4-c]pyridin-3-one. [] The resulting diastereomeric product allowed the researchers to confirm the absolute configuration of the starting pyrrolopiperidine fragment through X-ray crystallography. [] This exemplifies the practical application of 2-Phenylpropanoyl chloride as a tool in stereochemical elucidation.

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